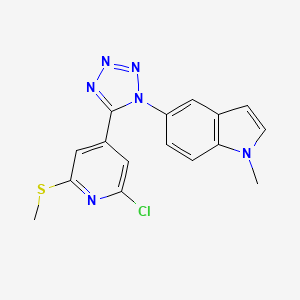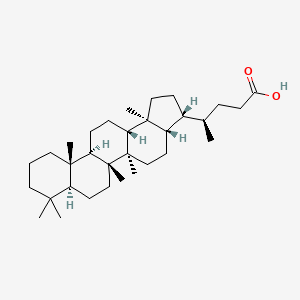
(22R)-33,34,35-Trinorbacteriohopan-32-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(22R)-33,34,35-Trinorbacteriohopan-32-oic acid is a derivative of bacteriohopanepolyols, which are pentacyclic triterpenoids commonly found in bacterial cell membranes. These compounds play a crucial role in maintaining the structural integrity and functionality of bacterial membranes. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (22R)-33,34,35-Trinorbacteriohopan-32-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. The process often includes:
Oxidation: The precursor triterpenoid undergoes oxidation to introduce carboxylic acid functionality.
Cyclization: Formation of the pentacyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups at desired positions through various organic reactions.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes, where specific bacterial strains are cultured under controlled conditions to produce the compound. The fermentation broth is then subjected to extraction and purification processes to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with alcohol or alkane functionalities.
- Substituted derivatives with various functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
(22R)-33,34,35-Trinorbacteriohopan-32-oic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of pentacyclic triterpenoids in various chemical reactions.
Biology: Investigated for its role in bacterial cell membrane structure and function.
Industry: Utilized in the synthesis of bio-based materials and as a precursor for other valuable chemical compounds.
Wirkmechanismus
The mechanism of action of (22R)-33,34,35-Trinorbacteriohopan-32-oic acid involves its interaction with bacterial cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can disrupt essential cellular processes, leading to antibacterial effects. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Bacteriohopanetetrol: Another bacteriohopanepolyol with a similar pentacyclic structure but different functional groups.
Hopanoic Acid: A simpler triterpenoid with fewer functional groups.
Uniqueness: (22R)-33,34,35-Trinorbacteriohopan-32-oic acid is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to integrate into bacterial membranes and affect their function sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C32H54O2 |
|---|---|
Molekulargewicht |
470.8 g/mol |
IUPAC-Name |
(4R)-4-[(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]pentanoic acid |
InChI |
InChI=1S/C32H54O2/c1-21(9-12-27(33)34)22-13-18-29(4)23(22)14-19-31(6)25(29)10-11-26-30(5)17-8-16-28(2,3)24(30)15-20-32(26,31)7/h21-26H,8-20H2,1-7H3,(H,33,34)/t21-,22-,23+,24+,25-,26-,29+,30+,31-,32-/m1/s1 |
InChI-Schlüssel |
USTPZHFXAFRQMM-XTMGZXAOSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


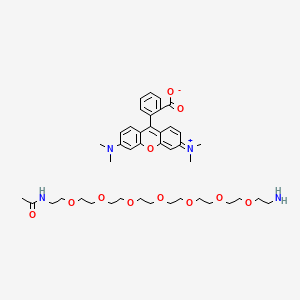

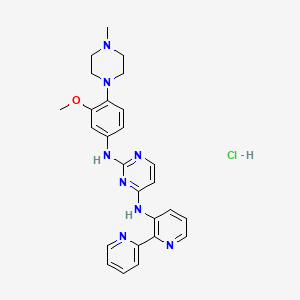
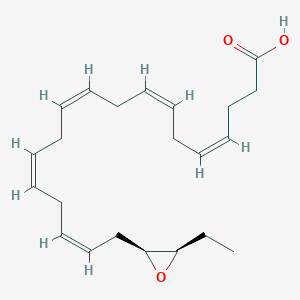
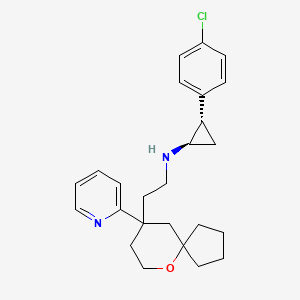

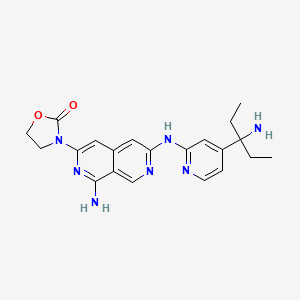
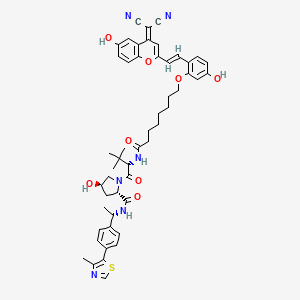
![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)
![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)


